molecular formula C15H17N5O B11030788 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine

Cat. No.: B11030788
M. Wt: 283.33 g/mol
InChI Key: CJTRAQNFBOTZNW-UHFFFAOYSA-N
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Description

N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE is a complex organic compound with a unique structure that includes a quinazolinyl ring and a phenylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors to form the quinazolinyl ring, followed by the introduction of the phenylguanidine group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinyl derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenylguanidine moiety or the quinazolinyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazolinyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE involves its interaction with specific molecular targets and pathways. The quinazolinyl ring and phenylguanidine moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-2-THIOPHENECARBOXAMIDE
  • N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)BUTANAMIDE
  • N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)PENTANAMIDE

Uniqueness

N-(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)-N’-PHENYLGUANIDINE is unique due to its specific combination of the quinazolinyl ring and phenylguanidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-1-phenylguanidine

InChI

InChI=1S/C15H17N5O/c16-14(17-10-6-2-1-3-7-10)20-15-18-12-9-5-4-8-11(12)13(21)19-15/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21)

InChI Key

CJTRAQNFBOTZNW-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/NC3=CC=CC=C3

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC=CC=C3

Origin of Product

United States

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